

2',4'-diethoxyacetophenone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2',4'-Diethoxyacetophenone

Cat. No.: B1585157

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An In-Depth Technical Guide to **2',4'-Diethoxyacetophenone**: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of **2',4'-diethoxyacetophenone**, a key synthetic intermediate in various chemical and pharmaceutical research areas. While its precursor, 2',4'-dihydroxyacetophenone (resacetophenone), is a well-documented natural product, the diethoxy derivative offers modified solubility, reactivity, and lipophilicity, making it a valuable building block in organic synthesis. This document details the compound's chemical identity, physicochemical properties, a robust two-step synthesis protocol starting from resorcinol, and methods for its analytical characterization. Furthermore, it explores its applications in drug development and research, grounded in the established bioactivity of related scaffolds. Safety protocols and handling guidelines are also provided for laboratory personnel.

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(2,4-diethoxyphenyl)ethanone. It is also known by other names, including:

- **2',4'-Diethoxyacetophenone**

- Ethanone, 1-(2,4-diethoxyphenyl)-

Chemical Structure

The molecule consists of an acetophenone core where the phenyl ring is substituted with two ethoxy (-OCH₂CH₃) groups at the 2' and 4' positions.

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Key Chemical Identifiers

Quantitative data and identifiers for **2',4'-diethoxyacetophenone** are summarized below for quick reference.

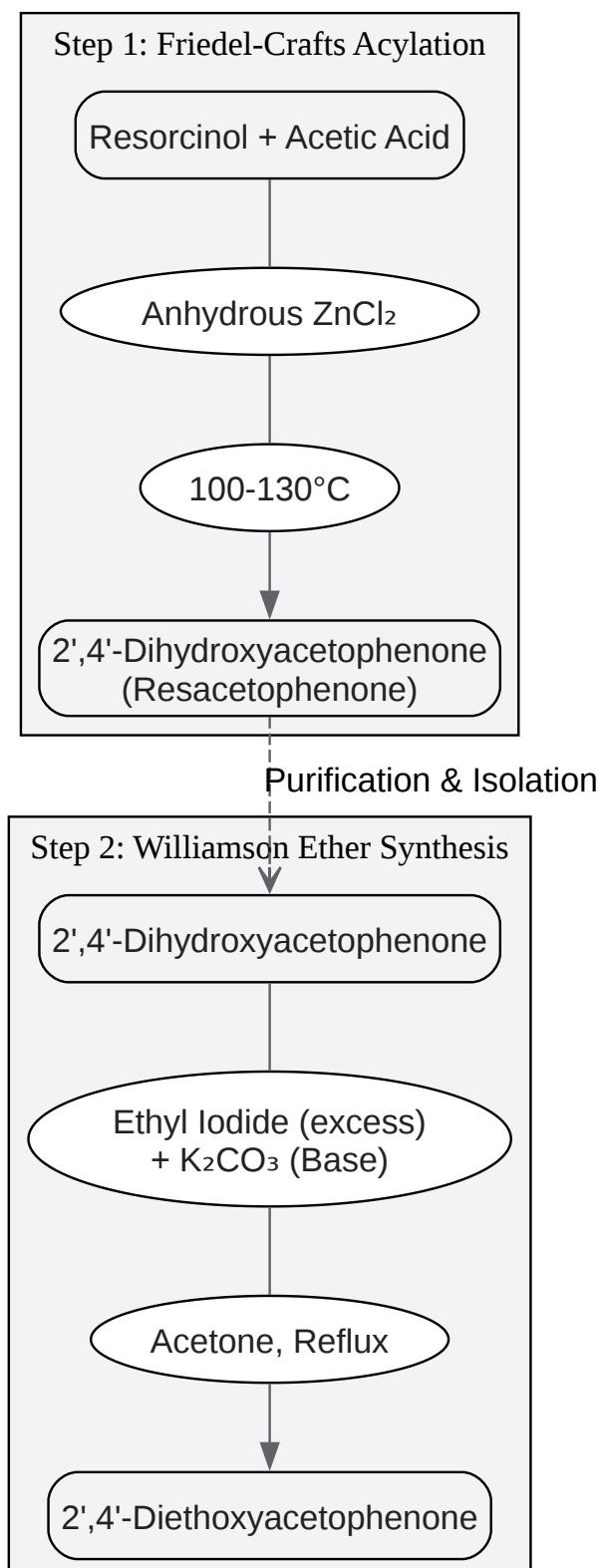
Identifier	Value	Source
CAS Number	22924-18-1	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1]
Molecular Weight	208.26 g/mol	[1]
InChIKey	HVMNBJVJMFQOOZ- UHFFFAOYSA-N	[1]
SMILES	c1c(c(cc(c1)OCC)OCC)C(C)=O	[1]

Synthesis and Purification

The synthesis of **2',4'-diethoxyacetophenone** is most efficiently achieved via a two-step process. The first step involves the synthesis of the precursor 2',4'-dihydroxyacetophenone from resorcinol, followed by a Williamson ether synthesis to introduce the two ethyl groups.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials to the final, purified product.

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Caption: Two-step synthesis of **2',4'-diethoxyacetophenone**.

Detailed Protocol: Step 1 - Synthesis of 2',4'-Dihydroxyacetophenone

This procedure is a variation of the Nencki reaction, a Friedel-Crafts acylation of a phenol.[\[2\]](#)

- Rationale: Anhydrous zinc chloride acts as a Lewis acid catalyst, coordinating with the acetic acid to form a more potent electrophilic acylating agent. Resorcinol is a highly activated aromatic ring, facilitating electrophilic substitution. The reaction is performed under anhydrous conditions to prevent deactivation of the catalyst.[\[2\]](#)
- Methodology:
 - Equip a three-necked flask with a reflux condenser, mechanical stirrer, and a thermometer.
 - Add anhydrous zinc chloride (1.1 mol equivalent) and glacial acetic acid (1.5 mol equivalent) to the flask. Heat the mixture gently to dissolve the zinc chloride.[\[3\]](#)
 - Add resorcinol (1.0 mol equivalent) in portions to the stirred solution.
 - Heat the reaction mixture to 120-130°C and maintain this temperature for 1-2 hours.[\[2\]](#)
The solution will typically turn a deep red color.
 - Cool the mixture to approximately 100°C and carefully hydrolyze the complex by adding 1 M hydrochloric acid.
 - Cool the mixture further in an ice bath to precipitate the product.
 - Collect the crude 2',4'-dihydroxyacetophenone by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The product can be further purified by recrystallization from hot water or ethanol-water.

Detailed Protocol: Step 2 - Williamson Ether Synthesis of 2',4'-Diethoxyacetophenone

This classic ether synthesis involves the deprotonation of the phenolic hydroxyl groups followed by nucleophilic substitution.

- **Rationale:** A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic protons. Anhydrous acetone is a suitable polar aprotic solvent that facilitates the S_N2 reaction between the resulting phenoxide ions and the ethylating agent, ethyl iodide. The reaction is run under reflux to ensure a sufficient reaction rate.
- **Methodology:**
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried 2',4'-dihydroxyacetophenone (1.0 mol equivalent) in anhydrous acetone.
 - Add anhydrous potassium carbonate (approx. 2.5 mol equivalent) to the solution. The excess base ensures complete deprotonation.
 - Add ethyl iodide (approx. 2.5 mol equivalent) to the suspension.
 - Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
 - After completion, cool the mixture to room temperature and filter off the inorganic salts.
 - Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by column chromatography if necessary.

Analytical Characterization

Validation of the final product's identity and purity is crucial and is achieved through standard spectroscopic techniques.

Technique	Expected Observations for 2',4'-Diethoxyacetophenone
¹ H NMR	<ul style="list-style-type: none">- Two triplets corresponding to the methyl protons (-OCH₂CH₃) of the two non-equivalent ethoxy groups.- Two quartets for the methylene protons (-OCH₂CH₃).- A singlet for the acetyl methyl protons (-COCH₃).- A series of aromatic protons in the 6-8 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	<ul style="list-style-type: none">- Peaks corresponding to the methyl and methylene carbons of the ethoxy groups.- A peak for the acetyl methyl carbon.- A downfield peak (>190 ppm) for the carbonyl carbon.- Six distinct peaks in the aromatic region (100-165 ppm) corresponding to the substituted phenyl ring.
IR Spectroscopy	<ul style="list-style-type: none">- Absence of a broad O-H stretch (from the dihydroxy precursor) around 3200-3400 cm⁻¹.- Strong C=O stretch for the ketone around 1680 cm⁻¹.- C-O-C stretching vibrations for the ether linkages around 1200-1250 cm⁻¹.- Aromatic C=C stretches and C-H bends.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak [M]⁺ at m/z = 208.11, consistent with the molecular formula C₁₂H₁₆O₃.[1] - A prominent fragment from the loss of the acetyl group ([M-43]⁺).- Fragments corresponding to the loss of ethyl and ethoxy groups.

Applications in Research and Drug Development

While **2',4'-diethoxyacetophenone** is primarily a synthetic intermediate, its utility is inferred from the extensive research on its dihydroxy precursor and related acetophenones.

- Scaffold for Bioactive Molecules: The precursor, 2',4'-dihydroxyacetophenone, is a known plant metabolite and has been used as a starting material for synthesizing bis-Schiff bases that act as potent inhibitors of phosphodiesterase (PDE) enzymes, which are relevant targets in various diseases.^[4] The diethoxy derivative can be used to create analogues with increased lipophilicity, potentially altering pharmacokinetic properties like cell membrane permeability.
- Intermediate in Flavonoid Synthesis: Dihydroxyacetophenones are crucial precursors in the synthesis of chalcones and flavonoids, compounds with a wide range of biological activities. Ethoxy-substituted derivatives can be used to synthesize novel flavonoids with modified properties.
- Photochemical Applications: Acetophenone derivatives are well-known photosensitizers. 2',2'-Diethoxyacetophenone, a related compound, is used as a UV curing agent and photoinitiator.^[5] By analogy, **2',4'-diethoxyacetophenone** could be investigated for similar applications in polymer chemistry and organic synthesis.
- COX-2 Inhibition Studies: The precursor has been shown to inhibit the transcription of COX-2 in cancer cells.^[6] The diethoxy derivative provides a tool to study the structure-activity relationship, specifically the role of the phenolic hydroxyl groups versus ether linkages in mediating this biological effect.

Safety, Handling, and Storage

As no specific material safety data sheet (MSDS) is available for **2',4'-diethoxyacetophenone**, safety precautions should be based on the known hazards of its precursor and structurally related compounds.

- Hazard Identification: The precursor, 2',4'-dihydroxyacetophenone, is classified as an irritant, causing skin irritation and serious eye damage.^{[7][8]} It may also cause respiratory irritation.^[8] It is prudent to assume **2',4'-diethoxyacetophenone** poses similar risks.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.^[7]

- Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[7]
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.[8]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances like strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.[7]

Conclusion

2',4'-Diethoxyacetophenone is a versatile synthetic intermediate derived from the readily available natural product precursor, resacetophenone. Its value lies in providing a chemically stable and lipophilic scaffold for the development of novel compounds in medicinal chemistry and materials science. The robust two-step synthesis and clear analytical characterization profile make it an accessible and valuable tool for researchers. Adherence to appropriate safety protocols is essential when handling this compound in a laboratory setting.

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